molecular formula C30H12Br2O2 B075365 1,2-Dibromopyranthrene-8,16-dione CAS No. 1324-35-2

1,2-Dibromopyranthrene-8,16-dione

Cat. No.: B075365
CAS No.: 1324-35-2
M. Wt: 564.2 g/mol
InChI Key: HJICBVMRKHYRDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromopyranthrene-8,16-dione typically involves the bromination of pyrene derivatives. One common method includes the reaction of pyrene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromopyranthrene-8,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydro derivatives .

Scientific Research Applications

1,2-Dibromopyranthrene-8,16-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 1,2-Dibromopyranthrene-8,16-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloropyranthrene-8,16-dione
  • 1,2-Difluoropyranthrene-8,16-dione
  • 1,2-Diiodopyranthrene-8,16-dione

Uniqueness

1,2-Dibromopyranthrene-8,16-dione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include higher reactivity and specific interactions with biological targets compared to its chlorinated, fluorinated, or iodinated counterparts .

Properties

IUPAC Name

1,2-dibromopyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12Br2O2/c31-22-10-9-16-21-12-14-5-7-18-25-20(15-3-1-2-4-17(15)29(18)33)11-13-6-8-19(26(21)24(13)23(14)25)30(34)27(16)28(22)32/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJICBVMRKHYRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C7C=CC(=C8Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904277
Record name Dibromopyranthrene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-35-2
Record name Dibromopyranthrene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromopyranthrene-8,16-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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